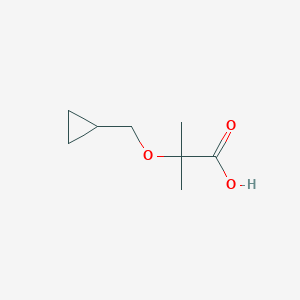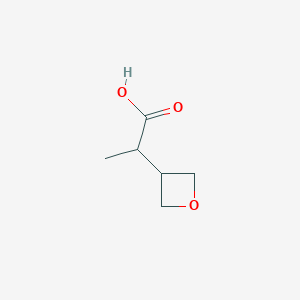![molecular formula C9H14O4 B1471859 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid CAS No. 1543209-19-3](/img/structure/B1471859.png)
2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid
Descripción general
Descripción
2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid is a chemical compound with the empirical formula C9H14O4 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 186.21 . The SMILES string representation of the molecule is OCC1CC2(CC1)OCCO2 .Physical and Chemical Properties Analysis
This compound is a solid substance . The molecular weight of the compound is 186.21 .Aplicaciones Científicas De Investigación
Research Trends and Environmental Impact
Global Research Trends
Studies have summarized global research trends in the toxicity and mutagenicity of 2,4-D, highlighting the rapid advancements in understanding its environmental impact and mechanisms of action. The USA, Canada, and China have been leading contributors to this research area, with significant focus on occupational risks, neurotoxicity, and resistance to herbicides (Zuanazzi et al., 2020).
Environmental Fate and Biodegradation
The environmental fate, behavior, and eco-toxicological effects of 2,4-D on aquatic life, plants, and human health have been critically evaluated. The findings suggest the need for localized mitigation strategies to prevent environmental entry and for further exploration of its degradation and low-level exposure impacts (Islam et al., 2017).
Mechanisms of Action and Biotechnological Applications
Physiology of Acetic Acid Bacteria
Research on acetic acid bacteria (AAB) has been comprehensive, focusing on their role in the production of vinegar and fermented beverages. This showcases the biotechnological applications of AAB in food industry processes, which may parallel the research interest in compounds like 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid for similar applications (Lynch et al., 2019).
Biodegradation of Pesticides
The biodegradation of 2,4-D by microorganisms demonstrates the environmental persistence and potential for remediation of pesticide residues. This research underscores the importance of microbial processes in mitigating the environmental impacts of synthetic chemicals (Magnoli et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-(1,4-dioxaspiro[4.4]nonan-8-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)5-7-1-2-9(6-7)12-3-4-13-9/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPDCRNEUXWBMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC(=O)O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B1471776.png)


![(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1471783.png)


![1-methyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471787.png)







